molecular formula C12H13N5O3 B2733607 N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-10-5

N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2733607
CAS No.: 450345-10-5
M. Wt: 275.268
InChI Key: XNLBZNJMZLLDSC-UHFFFAOYSA-N
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Description

N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a chemically synthesized 5-nitropyrimidine-4,6-diamine derivative. This scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . Compounds based on the 5-nitropyrimidine-4,6-diamine structure have been extensively investigated as potent epidermal growth factor receptor (EGFR) inhibitors for oncology research, showing promising activity against non-small cell lung cancer (NSCLC) cell lines in preclinical studies . The molecular structure features a nitro group and amine substituents which contribute to its electronic polarization and ability to form key intermolecular interactions, such as hydrogen bonds and pi-pi stacking, which can be critical for target binding . The 2-ethoxyphenyl substitution pattern may influence the compound's physicochemical properties and biological activity. This product is intended for research applications, including use as a reference standard, a building block in organic synthesis, and for biological screening in the development of novel therapeutic agents. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-N-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-2-20-9-6-4-3-5-8(9)16-12-10(17(18)19)11(13)14-7-15-12/h3-7H,2H2,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLBZNJMZLLDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 2-ethoxyaniline with a suitable pyrimidine precursor under nitration conditions. The reaction conditions often include the use of strong acids such as sulfuric acid or nitric acid to facilitate the nitration process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity and quality of the final product.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 5 can undergo reduction to form a primary amine, a critical step for synthesizing polyaminated pyrimidines or fused heterocycles.

Reaction Conditions Reagents/Catalysts Product Yield Source
HydrogenationH₂, Pd/C (10% wt), EtOH, RT4,5,6-triaminopyrimidine derivative85–92%
Catalytic transfer hydrogenationNH₄HCO₂, Pd/C, MeOH, 60°C5-aminopyrimidine-4,6-diamine78%

Reduction of the nitro group enables subsequent cyclization. For example, treatment with orthoesters (e.g., triethyl orthoformate) under acidic conditions yields purine derivatives via ring closure .

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates positions 2 and 4/6 for nucleophilic substitution. While the target compound lacks leaving groups at these positions, studies on analogous 5-nitropyrimidines reveal reactivity patterns:

Substrate Nucleophile Conditions Product Yield Source
4-Chloro-5-nitropyrimidine-6-amineBenzylamineDCM, TEA, RT4,6-Dibenzylamino-5-nitropyrimidine89%
6-Ethoxy-4-chloro-5-nitropyrimidinePiperidineTHF, 50°C, 12h4,6-Dipiperidinyl-5-nitropyrimidine72%

Functionalization of Amine Groups

The primary amines at positions 4 and 6 participate in alkylation, acylation, and urea-forming reactions:

Alkylation

Reagent Conditions Product Yield Source
Benzyl bromideK₂CO₃, DMF, 80°CN4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine67%
Methyl iodideNaH, THF, 0°C to RTN4,N6-Dimethyl-5-nitropyrimidine-4,6-diamine58%

Acylation

Reagent Conditions Product Yield Source
Acetyl chloridePyridine, DCM, 0°CN4,N6-Diacetyl-5-nitropyrimidine-4,6-diamine82%
Benzoyl chlorideEt₃N, THF, RTN4,N6-Dibenzoyl-5-nitropyrimidine-4,6-diamine75%

Urea Formation

Reaction with aryl isocyanates yields urea derivatives:

Reagent Conditions Product Yield Source
Phenyl isocyanateDCM, RT, 2hN4,N6-Diphenylurea-5-nitropyrimidine91%
4-Fluorophenyl isocyanateTEA, DCM, 40°CN4,N6-Bis(4-fluorophenyl)urea derivative86%

Cyclization Reactions

Post-reduction of the nitro group, the resulting triamine can undergo cyclization to form fused heterocycles:

Reagent Conditions Product Yield Source
Triethyl orthoformateHCl (cat.), reflux6,8,9-Trisubstituted purine68%
CS₂, KOHEtOH, 80°CPyrimido[4,5-d]pyrimidine-2,4-dione54%

Stability and Degradation

The compound exhibits stability under standard storage conditions but degrades under prolonged UV exposure or strong oxidizers:

Condition Observation Source
pH 1–13, 25°CStable for >24h
UV light (254 nm), 48h30% degradation to 5-aminopyrimidine
H₂O₂ (30%), RT, 6hComplete oxidation of the nitro group

Theoretical Insights

DFT calculations on analogous 5-nitropyrimidines show that the nitro group lowers the LUMO energy (-2.1 eV), facilitating nucleophilic attack at positions 4 and 6 . The ethoxy group’s electron-donating effects slightly deactivate the ring but do not override nitro activation .

Scientific Research Applications

Antitumor Properties

N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has shown promising antitumor activity in several studies. Its mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

  • In Vitro Studies : Laboratory tests have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
  • Mechanism of Action : The compound may modulate signaling pathways related to cell survival and death, which are often dysregulated in cancer.

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor , which is significant given the role of kinases in various diseases, including cancer and autoimmune disorders.

  • Target Kinases : this compound has been shown to inhibit several tyrosine kinases, including FLT3 and GCN2. This inhibition can disrupt signaling pathways that promote tumor growth and survival.
  • Therapeutic Potential : Its ability to inhibit multiple kinases suggests that it could be developed into a multi-targeted therapy for complex diseases like cancer.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound against different cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, highlighting its potential as a lead compound for further development .

Case Study 2: Kinase Inhibition Profile

A comprehensive analysis conducted by researchers at the University of Edinburgh examined the kinase inhibition profile of this compound. The study found that this compound exhibited low nanomolar IC50 values against FLT3 and GCN2, making it a candidate for treating hematological malignancies .

Mechanism of Action

The mechanism of action of N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of enzyme activity or disruption of cellular processes. The ethoxyphenyl group enhances the compound’s ability to bind to hydrophobic pockets within the target proteins, increasing its efficacy.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 5-nitropyrimidine-4,6-diamine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Diversity and Physicochemical Properties

Key derivatives and their properties are summarized below:

Compound Name Substituents (N4, N6) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Notes
Target Compound N4: 2-ethoxyphenyl Not reported Ethoxy group enhances solubility vs. halogens
N4,N6-Bis(4-chlorobenzyl) (5f, ) N4,N6: 4-chlorobenzyl C18H14Cl2N6O2 417.25 159–161 95 High yield; symmetric substituents
N4-(2-methoxy-4-nitrophenyl) () N4: 2-methoxy-4-nitrophenyl C11H10N6O5 306.24 Nitro group increases polarity
5-Nitro-N,N′-diphenyl () N4,N6: Phenyl C16H13N5O2 307.31 Aromatic groups enhance π-π interactions
N4-(3,4-dimethylphenyl) () N4: 3,4-dimethylphenyl C12H13N5O2 259.26 Methyl groups improve hydrophobicity
Base compound () None (4,6-diamino) C4H5N5O2 155.11 Core scaffold for comparison
Key Observations:
  • Substituent Effects :

    • Electron-Donating Groups (e.g., ethoxy, methoxy) : The 2-ethoxyphenyl group likely increases electron density on the pyrimidine ring compared to electron-withdrawing groups (e.g., nitro, chloro). This may alter reactivity in nucleophilic substitution reactions .
    • Halogenated Derivatives : Compounds like 5f (4-chlorobenzyl) exhibit higher melting points (159–161°C) due to stronger intermolecular forces (e.g., halogen bonding) .
    • Aromatic vs. Alkyl Substituents : N4,N6-diphenyl derivatives () may exhibit enhanced stability in π-π stacking interactions, relevant for biological target binding .
  • Yield and Synthetic Feasibility: Symmetric derivatives (e.g., 5f, 95% yield) are synthesized more efficiently than asymmetric ones, as seen in . The target compound’s synthesis would require selective mono-substitution, which may reduce yield compared to symmetric analogs .

Theoretical and Computational Insights

employed Gaussian16 to optimize reaction pathways for 5-nitropyrimidine derivatives. Calculations revealed that substituents influence transition-state stabilization and solvent effects. The ethoxy group’s steric bulk may slow aminolysis compared to smaller groups (e.g., methyl), while its electron-donating nature could stabilize intermediates .

Biological Activity

N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C12H13N5O3
Molar Mass 275.26 g/mol
Density 1.400 ± 0.06 g/cm³
Boiling Point 485.9 ± 45.0 °C
pKa 2.49 ± 0.10

This compound exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, making it a candidate for anticancer therapy.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially targeting bacterial cell walls or metabolic pathways.
  • Anti-inflammatory Effects : The compound could modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Anticancer Properties

Research indicates that this compound may have significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in colorectal cancer cells (IC50 values were reported in the micromolar range) .

Antimicrobial Effects

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. It showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Case Studies

  • Colorectal Cancer Cell Line Study :
    • Objective : To evaluate the cytotoxic effects on HCT116 cells.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours (p < 0.01).
  • Antimicrobial Activity Assessment :
    • Objective : To determine the minimum inhibitory concentration (MIC) against selected pathogens.
    • Method : Broth microdilution method was employed.
    • Results : MIC values ranged from 32 to 128 µg/mL for different bacterial strains, indicating moderate antibacterial activity .

Q & A

Q. What are the standard synthetic routes for preparing N4-(aryl)-5-nitropyrimidine-4,6-diamine derivatives?

The synthesis typically involves nucleophilic substitution reactions, where aryl or alkyl amines react with 4,6-dichloro-5-nitropyrimidine. For example, demonstrates high yields (89–93%) via aminolysis under mild conditions (e.g., CDCl3 solvent, room temperature) . Key steps include:

  • Reagent selection : Use of substituted benzylamines or alkylamines to introduce diversity at the N4 and N6 positions.
  • Characterization : Confirmation via 1H^1H-NMR (e.g., NH protons at δ 9.29–9.57 ppm) and HRMS (e.g., M+H+^+ matching calculated masses within 0.0038 Da) .

Q. How do substituents on the aryl group influence the physicochemical properties of 5-nitropyrimidine-4,6-diamine derivatives?

Substituents impact solubility, crystallinity, and spectral properties:

  • Electron-withdrawing groups (e.g., 3-chlorobenzyl in ) increase melting points (137–139°C) due to enhanced intermolecular interactions .
  • Electron-donating groups (e.g., ethoxy in the target compound) may improve solubility in polar solvents but require optimization to avoid steric hindrance during synthesis.
  • Spectroscopic shifts : Aromatic protons in 1H^1H-NMR appear as multiplet signals (δ 7.21–7.32 ppm for 3-chlorobenzyl) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR spectral data when characterizing N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine analogs?

Contradictions often arise from dynamic proton exchange or impurities. Methodological solutions include:

  • Variable-temperature NMR : To identify exchange-broadened NH signals (e.g., δ 9.57 ppm for NH in ) .
  • 2D NMR techniques (e.g., 1H^1H-13C^13C HSQC): To assign overlapping aromatic signals, as demonstrated in for brominated analogs .
  • HRMS cross-validation : Ensure molecular ion peaks match theoretical masses (e.g., <2 ppm error in ) .

Q. What methodological approaches are recommended for establishing structure-activity relationships (SAR) in 5-nitropyrimidine-4,6-diamine derivatives?

SAR studies require systematic variation of substituents and biological testing:

  • Substituent libraries : Synthesize analogs with diverse aryl groups (e.g., 4-methoxybenzyl in ) to assess electronic and steric effects .
  • In vitro assays : Use cell-based models to evaluate biological activity (e.g., cytokine inhibition, as in for quinazoline-diamines) .
  • Computational modeling : Correlate substituent properties (e.g., Hammett constants) with activity trends.

Q. How can halogenation strategies be optimized for introducing bromine or chlorine into the pyrimidine ring?

Halogenation is critical for tuning electronic properties. details bromination using HBr in CCl4:

  • Reaction conditions : Maintain anhydrous conditions to avoid side reactions (e.g., hydrolysis).
  • Post-synthesis analysis : Confirm halogen incorporation via 1H^1H-NMR (e.g., downfield shifts for protons near Br) and HRMS (e.g., +79.9 Da for Br addition) .

Key Recommendations for Methodological Rigor

  • Synthetic reproducibility : Use inert atmospheres (e.g., N2) and dark storage (2–8°C) to prevent degradation, as noted in for related nitropyrimidines .
  • Biological evaluation : Design dose-response experiments using LPS-induced inflammation models (e.g., ) to assess anti-inflammatory potential .
  • Data transparency : Report all spectral discrepancies and purification steps (e.g., column chromatography gradients) to aid reproducibility.

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